molecular formula C11H10N6 B6615546 6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 936758-12-2

6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

Cat. No. B6615546
CAS RN: 936758-12-2
M. Wt: 226.24 g/mol
InChI Key: QRCNIIHZIIMCPX-UHFFFAOYSA-N
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Description

6-methyl-1-(pyridin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine, commonly referred to as MPP, is a heterocyclic compound that has a wide range of applications in scientific research. It has been studied for its potential applications in drug design and development, as well as its ability to interact with proteins and DNA.

Scientific Research Applications

MPP has numerous applications in scientific research, particularly in the field of drug design and development. It has been studied for its ability to interact with proteins and DNA, and it has been used as a model compound to test new drug candidates. Additionally, MPP has been used in the synthesis of other compounds, such as pyrazolo[3,4-d]pyrimidines and pyridin-4-yl-pyrazoles.

Mechanism of Action

The exact mechanism of action of MPP is not yet fully understood. However, it has been suggested that MPP binds to proteins and DNA, and that it can interact with enzymes and receptors in the body. Additionally, it has been suggested that MPP can act as an inhibitor of certain enzymes, and that it can also act as an agonist of certain receptors.
Biochemical and Physiological Effects
MPP has been studied for its potential effects on biochemical and physiological processes. It has been suggested that MPP can affect the expression of certain genes, as well as the activity of certain enzymes. Additionally, it has been suggested that MPP can affect the metabolism of carbohydrates, lipids, and proteins.

Advantages and Limitations for Lab Experiments

MPP has several advantages and limitations when used in lab experiments. It is relatively easy to synthesize, and it has a wide range of applications in scientific research. Additionally, it is relatively stable and can be stored for long periods of time. However, it is also toxic and can cause irritation if it comes into contact with skin or eyes.

Future Directions

The potential applications of MPP are still being explored. Some potential future directions include the development of new drug candidates based on the structure of MPP, the synthesis of new compounds based on the structure of MPP, and the development of new methods of synthesis for MPP. Additionally, further research into the mechanism of action of MPP and its effects on biochemical and physiological processes may provide insight into new therapeutic approaches.

Synthesis Methods

MPP can be synthesized using a variety of methods, including a reaction of pyridine and ethyl pyrazole-4-carboxylate. This reaction is conducted in the presence of anhydrous potassium carbonate, and the product is obtained in a yield of approximately 78%. Other methods of synthesis include the reaction of pyridine and pyrazole-4-carboxylic acid, as well as the reaction of ethyl pyrazole-4-carboxylate and pyridine in the presence of sulfuric acid.

properties

IUPAC Name

6-methyl-1-pyridin-4-ylpyrazolo[3,4-d]pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N6/c1-7-15-10(12)9-6-14-17(11(9)16-7)8-2-4-13-5-3-8/h2-6H,1H3,(H2,12,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRCNIIHZIIMCPX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=C2C=NN(C2=N1)C3=CC=NC=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Methyl-1-(4-pyridinyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine

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